1-Nitropent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitropent-1-yne is an organic compound characterized by the presence of a nitro group (-NO2) attached to a pent-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropent-1-yne can be synthesized through various methods. One common approach involves the reaction of pent-1-yne with a nitrating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitropent-1-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroalkenes, nitroalkanes.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitropent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-nitropent-1-yne involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .
Comparison with Similar Compounds
4-Nitropent-1-yne: Similar structure but with the nitro group at a different position.
1-Nonyne: An alkyne without the nitro group, used for comparison of reactivity and properties.
4-Penten-1-yne: Another alkyne with a different substitution pattern
Uniqueness: 1-Nitropent-1-yne is unique due to the presence of both a nitro group and an alkyne moiety, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
856340-55-1 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
1-nitropent-1-yne |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4-5-6(7)8/h2-3H2,1H3 |
InChI Key |
JUVGJGROUZKRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.